![molecular formula C13H11N3 B182951 4-(1H-Benzo[d]imidazol-2-yl)aniline CAS No. 2963-77-1](/img/structure/B182951.png)
4-(1H-Benzo[d]imidazol-2-yl)aniline
Vue d'ensemble
Description
4-(1H-Benzimidazol-2-yl)aniline, also known as 4-anilinobenzimidazole, is an organic compound with a molecular formula of C8H8N2. 4-anilinobenzimidazole is an important aromatic heterocyclic compound with a wide range of applications, including synthetic chemistry, biochemistry, and drug design. This compound is a colorless solid, soluble in organic solvents, and can be synthesized by various methods.
Applications De Recherche Scientifique
Applications pharmacologiques
Les dérivés de la 4-(1H-Benzo[d]imidazol-2-yl)aniline présentent un large éventail d'activités pharmacologiques. Ils ont été étudiés pour leur potentiel en tant qu'agents antitumoraux, antiviraux, inhibiteurs de la pompe à protons, antihypertenseurs, anthelminthiques, anti-inflammatoires et antimicrobiens. Ces propriétés les rendent précieux pour le développement de médicaments et les applications thérapeutiques .
Aimants monomoléculaires
Les composés dérivés de (benzoimidazol-2-yl)méthanols, tels que la this compound, ont été utilisés pour créer des complexes de cubane de Co (II). Ces complexes se comportent comme des aimants monomoléculaires avec des barrières importantes à la relaxation magnétique, ce qui les rend intéressants pour des applications dans l'informatique quantique et les dispositifs de stockage magnétique .
Catalyseurs d'électro-oxydation de l'eau
Une autre application des matériaux préparés à partir de ce composé est le développement de catalyseurs au cobalt pour l'électro-oxydation de l'eau à pH neutre. Ces catalyseurs présentent un surpotentiel et une fréquence de renouvellement prometteurs, qui sont des paramètres importants pour l'efficacité des réactions de séparation de l'eau dans la production de carburant à l'hydrogène .
Fluorophores et colorants proche infrarouge
Le composé a également été utilisé pour synthétiser des fluorophores à émission rouge à haut rendement quantique et des colorants proche infrarouge avec des maxima d'absorption proches de 950 nm. Ces matériaux sont importants pour des applications en imagerie biologique, en capteurs optiques et en diodes électroluminescentes organiques (OLED) .
Agents cytotoxiques et inducteurs de l'apoptose
Les dérivés de la this compound ont montré des effets cytotoxiques et la capacité d'induire l'apoptose dans diverses lignées cellulaires. Cela en fait des candidats potentiels pour la thérapie du cancer en ciblant et en tuant les cellules cancéreuses .
Activité antimicrobienne
Des dérivés importants de ce composé ont démontré une activité antimicrobienne contre une variété d'agents pathogènes bactériens et fongiques. Cette propriété est cruciale pour développer de nouveaux antibiotiques et antifongiques pour lutter contre les souches résistantes .
Mécanisme D'action
Target of Action
The benzimidazole nucleus, a key component of this compound, is known to interact with proteins and enzymes . It’s an important pharmacophore in drug discovery and is considered a bioisostere of naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide-ranging biological activities of benzimidazole derivatives, it can be inferred that the compound may influence multiple pathways related to the aforementioned pharmacological activities .
Result of Action
Given the wide-ranging biological activities of benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Orientations Futures
The benzimidazole derivatives, including “4-(1H-Benzimidazol-2-yl)aniline”, have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions in the study of this compound could involve exploring these pharmacological activities further.
Analyse Biochimique
Biochemical Properties
4-(1H-Benzo[d]imidazol-2-yl)aniline has been extensively utilized as a drug scaffold in medicinal chemistry . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Cellular Effects
Given its wide-ranging pharmacological activity, it is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other .
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFBXSRZSUJGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323237 | |
| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2963-77-1 | |
| Record name | 2963-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-BENZIMIDAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 4-(1H-Benzo[d]imidazol-2-yl)aniline in medicinal chemistry?
A1: Research suggests that derivatives of this compound exhibit promising biological activities, particularly against specific viral infections and cancer cell growth. For instance, a study explored the synthesis of various derivatives with potential anti-HCV (Hepatitis C Virus) activity. [] Another study investigated Ruthenium (II) complexes incorporating this compound as a ligand for their antiproliferative activity against Human cervical carcinoma cells (HeLa). [] These studies highlight the potential of this compound as a scaffold for developing novel therapeutic agents.
Q2: How can this compound be chemically modified to generate diverse derivatives?
A2: this compound possesses versatile reactive sites that allow for various chemical transformations. For example, it readily reacts with maleic anhydride to yield an α,β-unsaturated carboxylic acid, which can be further cyclized with hydrazine derivatives to produce pyrazole derivatives. [] Additionally, it reacts with pyrazolecarbaldehydes to form Schiff bases, further expanding its structural diversity. [] These modifications can potentially alter the compound's pharmacological properties, allowing for the fine-tuning of desired biological activities.
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A3: Characterizing the synthesized compounds for their purity and structural confirmation relies heavily on spectroscopic methods. Researchers frequently utilize techniques like Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, ] These methods provide valuable information about the compound's functional groups, proton environments, and molecular weight, confirming its structure and purity.
Q4: How do the structural modifications of this compound affect its biological activity?
A4: While specific structure-activity relationships are still under investigation, preliminary findings suggest that the nature and position of substituents on the this compound scaffold can significantly influence its biological activity. For example, in the study investigating Ru(II) complexes, variations in the benzimidazole substituents significantly affected the complex's cytotoxicity against HeLa cells. [] This highlights the importance of systematic SAR studies to optimize the desired biological effect and minimize potential off-target activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

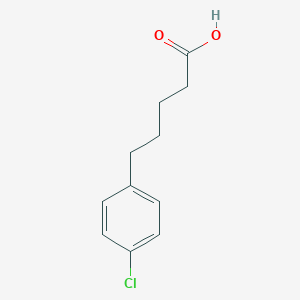
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

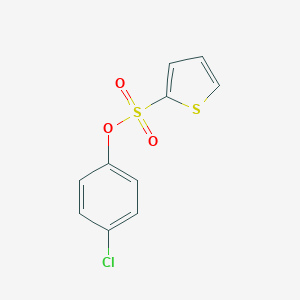
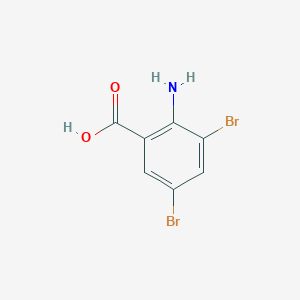
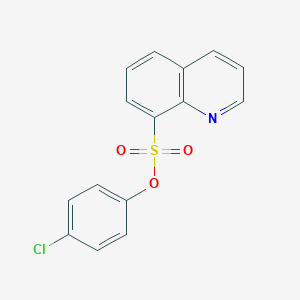

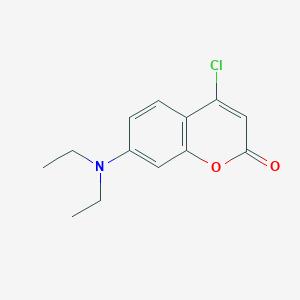
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

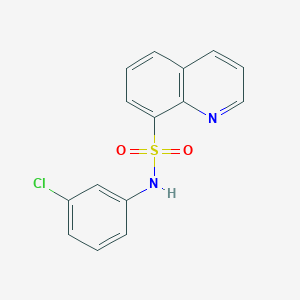


![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)